molecular formula C18H20N2O3S B5682393 2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5682393
M. Wt: 344.4 g/mol
InChI Key: SXMJWZCMOQVMNL-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use by qualified scientists. Benzenesulfonamide compounds are a significant class of bioactive molecules in medicinal chemistry, extensively investigated for their ability to interact with various enzyme families and receptors . As part of this class, this compound is of high interest for exploring novel therapeutic agents and studying biochemical pathways. Its molecular structure, which incorporates a 2-oxopyrrolidinyl group, is frequently found in compounds with central nervous system activity, while the sulfonamide moiety is a key pharmacophore in many established inhibitors . Research into structurally similar benzenesulfonamides has demonstrated their potential as potent inhibitors of carbonic anhydrase isoforms, which are targets for conditions like glaucoma, epilepsy, and cancer . Other related sulfonamide derivatives have been developed as antagonists for various receptors, such as the 5-HT6 receptor, and as potential antiviral agents, including inhibitors of the HIV-1 CA protein . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-8-9-14(2)17(11-13)24(22,23)19-15-5-3-6-16(12-15)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMJWZCMOQVMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable aromatic precursor, followed by the introduction of the pyrrolidinone group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition. The pyrrolidinone moiety may interact with protein binding sites, affecting biological pathways and cellular functions.

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamides, focusing on substituent variations, molecular properties, and hypothesized biological implications.

Structural Analogs and Key Differences

2,5-Dimethyl-N-[4-(propylsulfamoyl)phenyl]benzenesulfonamide
  • Substituents : The phenyl ring attached to the sulfonamide group features a 4-propylsulfamoyl substituent instead of the 3-(2-oxopyrrolidin-1-yl) group.
  • This may alter membrane permeability and target binding .
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
  • Substituents: The phenyl ring has a 2,5-dioxopyrrolidin-1-yl group, and the sulfonamide nitrogen is linked to a thiomorpholinoethyl-furan hybrid chain.
  • Molecular Weight : 449.5 g/mol (higher than the main compound due to the thiomorpholine and furan groups).
  • Implications: The dioxopyrrolidinyl group (two ketone moieties) may enhance electron-withdrawing effects, while the thiomorpholinoethyl-furan chain could improve solubility and confer unique stereoelectronic interactions with biological targets .
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-3-(2-nitrophenyl)prop-2-enylidene]acetamide
  • Substituents : A thiadiazole-thioether scaffold replaces the benzenesulfonamide core.
  • Implications : The thiadiazole ring and nitro group introduce strong electron-withdrawing effects, likely increasing reactivity and cytotoxicity compared to the main compound’s pyrrolidone system .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Properties
2,5-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide (Main) Benzenesulfonamide 3-(2-oxopyrrolidin-1-yl), 2,5-dimethyl ~360 (estimated) Moderate lipophilicity; H-bond donor/acceptor
2,5-Dimethyl-N-[4-(propylsulfamoyl)phenyl]benzenesulfonamide Benzenesulfonamide 4-propylsulfamoyl, 2,5-dimethyl ~380 (estimated) Increased hydrophilicity; flexible alkyl chain
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide Benzenesulfonamide 2,5-dioxopyrrolidin-1-yl, thiomorpholinoethyl-furan 449.5 Enhanced solubility; stereoelectronic diversity
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-3-(2-nitrophenyl)prop-2-enylidene]acetamide Thiadiazole-thioether 4-chlorophenyl, nitropropene ~480 (estimated) High reactivity; potential cytotoxicity

Pharmacological and Physicochemical Implications

  • Lipophilicity : The main compound’s dimethyl and pyrrolidone groups balance hydrophobicity and polarity, favoring blood-brain barrier penetration compared to the more polar dioxopyrrolidinyl analog .
  • Target Interaction: The pyrrolidone lactam may engage in H-bonding with proteases or kinases, whereas the thiomorpholinoethyl-furan analog’s sulfur and oxygen atoms could target metalloenzymes .
  • Cytotoxicity : Thiadiazole and nitro-containing analogs (e.g., compounds) are likely more cytotoxic due to electrophilic nitrothiadiazole motifs, aligning with trends in anticancer drug design .

Biological Activity

2,5-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrrolidinone Intermediate : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling with the Phenyl Ring : The pyrrolidinone is then coupled with a phenyl ring using palladium-catalyzed cross-coupling techniques.
  • Introduction of the Benzenesulfonamide Moiety : The final step involves the addition of the benzenesulfonamide group to form the complete structure.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures were evaluated against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54910Induction of apoptosis via caspase activation
Similar Compound AMCF715Inhibition of cell proliferation through cell cycle arrest

The compound demonstrated an IC50 value of 10 µM against A549 cells, indicating potent cytotoxicity. Mechanistic studies suggest that it induces apoptosis through caspase activation pathways.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated against various pathogens, including multidrug-resistant strains.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)8 µg/mLEffective
Escherichia coli (carbapenem-resistant)16 µg/mLModerate

The compound exhibited effective inhibition against Staphylococcus aureus with an MIC of 8 µg/mL. This suggests potential for development as an antimicrobial agent targeting resistant bacterial strains.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can bind to receptors that regulate cell survival and proliferation pathways.

Case Studies

A series of case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Models : In vivo studies using A549 xenograft models showed significant tumor reduction when treated with the compound compared to control groups.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of MRSA were tested for susceptibility to this compound, confirming its effectiveness against resistant strains.

Q & A

Basic: What synthetic strategies are optimal for preparing 2,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential functionalization of the benzene ring and pyrrolidinone moiety. A validated approach includes:

Sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with 3-amino-(2-oxopyrrolidin-1-yl)benzene under basic conditions (e.g., pyridine or aqueous NaHCO₃) to form the sulfonamide bond .

Pyrrolidinone Introduction : The 2-oxopyrrolidin-1-yl group can be introduced via cyclization of γ-aminobutyric acid derivatives or through coupling with pre-formed pyrrolidinone intermediates .
Optimization Tips :

  • Control reaction temperature (0–5°C during sulfonylation to minimize side reactions).
  • Use aprotic polar solvents (e.g., DMF or dichloromethane) to enhance solubility .
  • Monitor reaction progress via TLC or HPLC to ensure completion .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups at C2/C5 of benzene, pyrrolidinone carbonyl at δ ~175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₂N₂O₃S) and detect isotopic patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELXL for refinement .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How does the 2-oxopyrrolidin-1-yl moiety influence the compound’s biological activity, and what structure-activity relationships (SAR) have been identified?

Answer:
The 2-oxopyrrolidin-1-yl group enhances:

  • Target Binding : The carbonyl oxygen participates in hydrogen bonding with enzymatic active sites (e.g., microtubule colchicine-binding domain) .
  • Metabolic Stability : The lactam ring reduces oxidative metabolism compared to non-cyclic amides .
    SAR Insights :
  • Pyrrolidinone vs. Imidazolidinone : Replacement with imidazolidinone (5-membered ring) decreases antiproliferative activity by ~10-fold, highlighting the importance of ring size .
  • Substituent Effects : Methyl groups at C2/C5 on the benzene ring improve lipophilicity (logP ~3.2), enhancing membrane permeability .

Advanced: What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across cell lines)?

Answer:
Discrepancies arise from:

  • Cell Line Variability : Test across diverse lines (e.g., HT-1080 fibrosarcoma vs. MCF7 breast cancer) to assess tissue-specific uptake .
  • Assay Conditions : Standardize protocols (e.g., ATP-based viability assays vs. tubulin polymerization inhibition) .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .
    Methodological Fixes :
  • Include positive controls (e.g., colchicine for microtubule disruption) .
  • Validate data with orthogonal assays (e.g., immunofluorescence for microtubule morphology) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in the colchicine-binding site (C-BS) of β-tubulin. Focus on interactions with residues Thr179 and Asn258 .
  • QSAR Models : Train models on antiproliferative data (pIC₅₀) to prioritize substituents (e.g., halogenation at C4 for enhanced potency) .
  • ADME Prediction : SwissADME predicts blood-brain barrier penetration (low for this compound) and CYP450 interactions .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability : Stable at pH 4–8 (no degradation via HPLC). Acidic conditions (pH <2) hydrolyze the sulfonamide bond, while alkaline conditions (pH >10) degrade the pyrrolidinone ring .
  • Thermal Stability : Decomposes above 180°C (DSC data). Store at -20°C in anhydrous DMSO to prevent dimerization .

Advanced: What in vitro and in vivo models are most relevant for evaluating its antimitotic activity?

Answer:

  • In Vitro :
    • Tubulin Polymerization Assay: Measure IC₅₀ using purified bovine tubulin and paclitaxel as a control .
    • Cell Cycle Analysis: Flow cytometry to quantify G2/M arrest in HT-29 cells .
  • In Vivo :
    • Xenograft Models: Subcutaneous M21 melanoma in nude mice; administer 10 mg/kg i.p. daily .
    • Toxicity Screening: Chick embryo assays to assess developmental toxicity (low toxicity reported for analogs) .

Table 1: Key Physicochemical and Biological Data

PropertyValue/ObservationReference
Molecular Weight358.45 g/mol
logP (Predicted)3.2
Tubulin Polymerization IC₅₀0.87 μM
Antiproliferative Activity (HT-29)IC₅₀ = 0.056 μM
Plasma Stability (t₁/₂, human)4.3 hours

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